molecular formula C14H28O B8071314 (Z)-tetradec-5-en-1-ol

(Z)-tetradec-5-en-1-ol

Cat. No.: B8071314
M. Wt: 212.37 g/mol
InChI Key: ZYTGEAXLNDKCTI-KTKRTIGZSA-N
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Description

(Z)-Tetradec-5-en-1-ol is an organic compound classified as an unsaturated alcohol. It features a double bond in the Z-configuration (cis) at the fifth carbon of a fourteen-carbon chain, with a hydroxyl group (-OH) at the terminal carbon. This compound is notable for its presence in various natural sources and its applications in different scientific fields.

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone, followed by hydrolysis. For instance, the reaction of 1-bromo-5-decene with magnesium in dry ether forms the Grignard reagent, which then reacts with formaldehyde to yield this compound after hydrolysis.

    Wittig Reaction: Another synthetic route is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For this compound, the ylide derived from triphenylphosphine and 1-bromo-5-decene can react with formaldehyde.

Industrial Production Methods:

    Hydroformylation: This method involves the hydroformylation of 1-dodecene to produce a mixture of aldehydes, which are then hydrogenated to form the corresponding alcohols. The desired this compound can be isolated through fractional distillation and purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (Z)-tetradec-5-enal or (Z)-tetradec-5-enoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (Z)-tetradec-5-ene using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides, forming compounds like (Z)-tetradec-5-enyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: (Z)-Tetradec-5-enal, (Z)-tetradec-5-enoic acid.

    Reduction: (Z)-Tetradec-5-ene.

    Substitution: (Z)-Tetradec-5-enyl chloride.

Chemistry:

    Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules, including pheromones and other biologically active compounds.

Biology:

    Pheromone Research: This compound is a component of the pheromone blends of certain insects, making it valuable in studies of insect behavior and communication.

Medicine:

    Drug Development: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

Industry:

    Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism by which (Z)-tetradec-5-en-1-ol exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone component, it binds to olfactory receptors in insects, triggering behavioral responses.

Comparison with Similar Compounds

    (E)-Tetradec-5-en-1-ol: The E-isomer of tetradec-5-en-1-ol, differing in the configuration of the double bond.

    Tetradecan-1-ol: A saturated alcohol with no double bonds.

    (Z)-Hexadec-5-en-1-ol: A similar compound with a longer carbon chain.

Uniqueness:

    Configuration: The Z-configuration of the double bond in (Z)-tetradec-5-en-1-ol imparts unique chemical and physical properties compared to its E-isomer.

    Biological Activity: Its role as a pheromone component distinguishes it from other similar compounds, making it particularly valuable in entomological studies.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(Z)-tetradec-5-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTGEAXLNDKCTI-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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